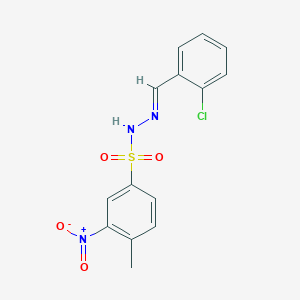
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as N-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonamide (CNN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow crystalline powder that is sparingly soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
CNN has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, CNN has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, CNN has been studied as a potential herbicide and insecticide. In material science, CNN has been studied as a potential dye and pigment.
Wirkmechanismus
The mechanism of action of CNN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, CNN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In bacteria, CNN has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNN are diverse and have been studied extensively. In cancer cells, CNN has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacteria, CNN has been shown to inhibit growth and induce cell death. In animal studies, CNN has been shown to have anti-inflammatory effects and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CNN in lab experiments include its high purity, low toxicity, and diverse range of potential applications. However, the limitations of using CNN in lab experiments include its limited solubility in certain solvents and its potential instability under certain conditions.
Zukünftige Richtungen
There are many potential future directions for the study of CNN. In medicine, CNN could be further studied for its potential as an anti-cancer drug or as a treatment for inflammatory diseases. In agriculture, CNN could be further studied for its potential as a herbicide or insecticide. In material science, CNN could be further studied for its potential as a dye or pigment. Further research could also be conducted on the mechanism of action of CNN and its potential interactions with other compounds.
Synthesemethoden
The synthesis of CNN can be achieved by the reaction of 2-chlorobenzaldehyde with 4-methyl-3-nitrobenzenesulfonohydrazide in the presence of a suitable catalyst. The reaction yields CNN as a yellow crystalline powder with a purity of above 95%. The synthesis method has been optimized to yield high purity and high yield of CNN.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-10-6-7-12(8-14(10)18(19)20)23(21,22)17-16-9-11-4-2-3-5-13(11)15/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGSPBWNUAMPCF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
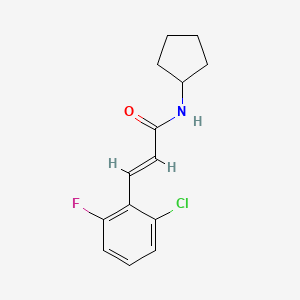

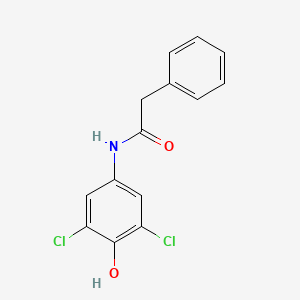
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
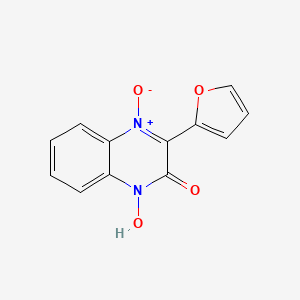

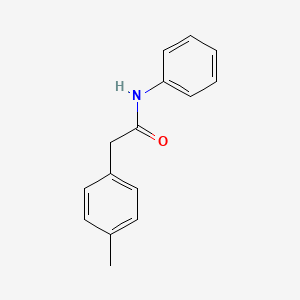
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)